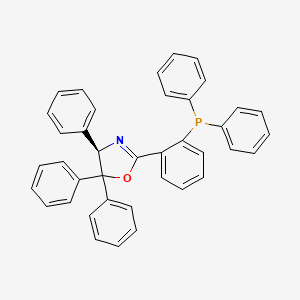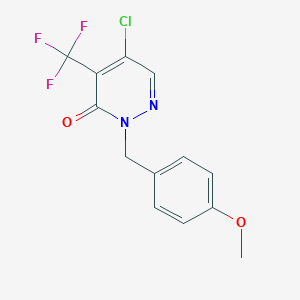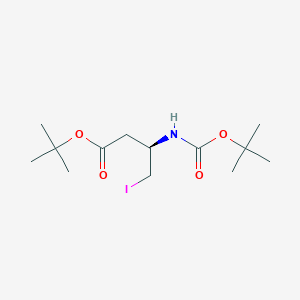
tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a complex organic compound that features a tert-butyl ester and an iodinated butanoate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves multiple steps, starting from simpler precursors. One common method involves the protection of an amino group using a tert-butoxycarbonyl (Boc) group, followed by iodination of the butanoate chain. The reaction conditions often include the use of strong bases and iodinating agents under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate may utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow allows for better control over reaction parameters, leading to improved product consistency and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodide.
Scientific Research Applications
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves its ability to undergo nucleophilic substitution and deprotection reactions. The Boc group provides stability to the amino group during synthetic transformations, which can be removed under acidic conditions to reveal the reactive amine. This allows for further functionalization and incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-amino-1-piperidinecarboxylate: Another compound with a Boc-protected amine, used in peptide synthesis.
tert-Butyl 4-amino-1-piperidinecarboxylate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is unique due to its combination of a Boc-protected amine and an iodinated butanoate chain. This dual functionality allows for versatile synthetic applications and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (3R)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEMZYHXWAKDML-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CI)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
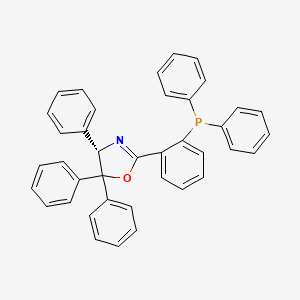
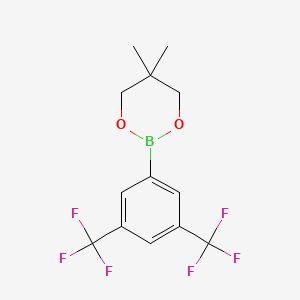
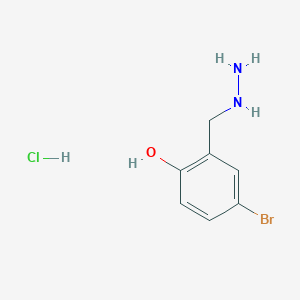
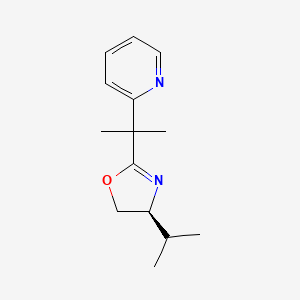
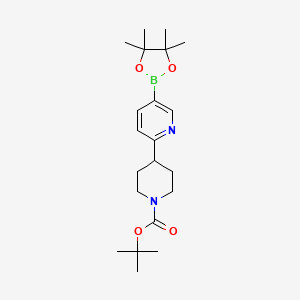
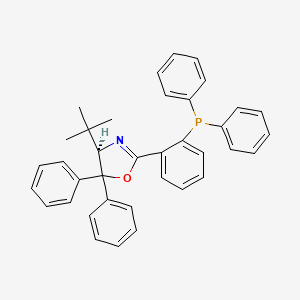
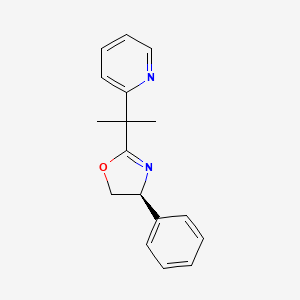
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride](/img/structure/B8222953.png)
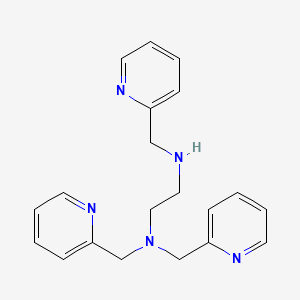
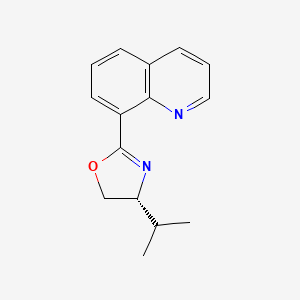
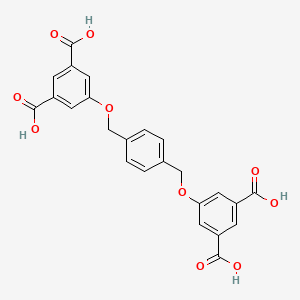
![6-Chloropyrazolo[1,5-a]pyridine](/img/structure/B8222979.png)
